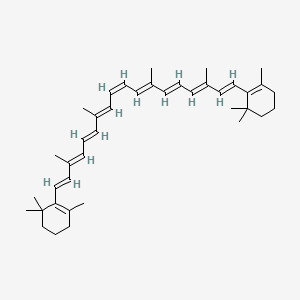

15-cis-beta-Carotene

描述

Historical Trajectories of 15-cis-beta-Carotene Discovery and Initial Characterization

The discovery and characterization of this compound are intertwined with advancements in analytical techniques, particularly high-performance liquid chromatography (HPLC). nih.govoup.com Initially, the presence of cis-isomers in biological samples was often overlooked or considered artifacts of extraction and analysis. However, improved, gentle extraction methods performed in darkness and at low temperatures, coupled with sophisticated HPLC systems, allowed for the definitive identification of naturally occurring cis-isomers. nih.gov

Early characterization focused on its unique spectroscopic properties. Compared to the all-trans isomer, this compound exhibits a distinct absorption spectrum, including a characteristic "cis peak" in the ultraviolet region. nih.gov Further studies using techniques like time-resolved Raman spectroscopy have provided insights into its photoisomerization dynamics and excited-state properties. acs.org The availability of synthetic this compound has been crucial for detailed spectroscopic and functional studies. researchgate.netnih.gov

Fundamental Significance of this compound within the Broader Carotenoid Research Landscape

The fundamental significance of this compound lies in its specialized roles that distinguish it from the more abundant all-trans isomer. Its importance spans several key areas of carotenoid research:

Photoprotection in Photosynthesis: this compound is implicated in the photoprotective mechanism of quenching triplet chlorophyll (B73375), dissipating excess energy to prevent photodamage. researchgate.net Its extremely short excited-state lifetime is indicative of a highly efficient quenching mechanism. researchgate.netnih.gov

Structural Role in Photosynthetic Reaction Centers: The bent structure of the 15-cis isomer is essential for its specific binding and orientation within the protein scaffold of photosynthetic reaction centers, a role the linear all-trans isomer cannot fulfill. nih.gov This precise positioning is critical for its function in energy transfer and photoprotection.

Metabolic Precursor: While all-trans-beta-carotene is the primary precursor for vitamin A synthesis via symmetric cleavage by the enzyme β-carotene 15,15'-monooxygenase (BCO1), the metabolism of cis-isomers is more complex. mdpi.com Some research suggests that certain enzymes may have different specificities for cis-isomers. For instance, the enzyme DWARF27 has been shown to catalyze the isomerization of 13-cis- and 15-cis-β-carotene to 9-cis-β-carotene. royalsocietypublishing.orgnih.gov

Indicator of Food Processing and Storage: The presence and relative abundance of this compound can serve as an indicator of thermal processing and storage conditions of foods, as heat can induce isomerization from the all-trans form. cambridge.org

The study of this compound provides a deeper understanding of the structure-function relationships that govern the diverse roles of carotenoids in nature.

Identification of Key Research Gaps and Motivations for Advanced Investigations of this compound

Despite the progress made, several key research gaps remain in our understanding of this compound, motivating further investigation:

Enzymatic Isomerization and Regulation: The precise enzymatic pathways and regulatory mechanisms governing the in vivo formation and interconversion of this compound are not fully elucidated. While enzymes like DWARF27 have been identified, their full range of substrates and the factors controlling their activity require more research. royalsocietypublishing.orgnih.gov

Metabolic Fate and Biological Activity: The complete metabolic fate of ingested this compound in humans is not well understood. It is unclear how efficiently it is absorbed, whether it is converted to other isomers or vitamin A, and what specific biological activities the intact molecule or its unique metabolites may possess. For example, purified recombinant human BCO1 did not show detectable activity with 9-cis-β-carotene, raising questions about the metabolism of other cis-isomers like the 15-cis form. nih.gov

Role in Non-Photosynthetic Tissues: While its function in photosynthesis is relatively well-studied, the presence and potential roles of this compound in non-photosynthetic tissues in both plants and animals are largely unknown. Traces of this compound have been detected in human tissues, but its significance is yet to be determined. oup.com

Interaction with Other Carotenoids and Biomolecules: The potential synergistic or antagonistic interactions of this compound with other carotenoid isomers and biomolecules within cell membranes and lipoprotein particles are areas that warrant further exploration.

Advanced investigations employing a combination of molecular biology, advanced spectroscopy, and sophisticated analytical techniques are necessary to address these gaps. A deeper understanding of this compound will not only enhance our knowledge of carotenoid biochemistry but may also have implications for nutrition and health.

Structure

3D Structure

属性

CAS 编号 |

19361-58-1 |

|---|---|

分子式 |

C40H56 |

分子量 |

536.9 g/mol |

IUPAC 名称 |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9Z,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11-,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ |

InChI 键 |

OENHQHLEOONYIE-BPYFYYBTSA-N |

手性 SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C\C=C(\C=C\C=C(\C=C\C2=C(CCCC2(C)C)C)/C)/C)/C)/C |

规范 SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |

产品来源 |

United States |

Occurrence and Natural Distribution of 15 Cis Beta Carotene

Presence in Photosynthetic Organisms and Their Ecological Niches

15-cis-beta-Carotene is an integral component of the photosynthetic apparatus in many organisms, from higher plants to microscopic algae and cyanobacteria. Its specific conformation is believed to be essential for its function in the reaction centers of photosystems, where it participates in light harvesting and photoprotection.

Specific Plant Species and Cultivars Exhibiting Accumulation of this compound

The biosynthesis of carotenoids in higher plants begins with the formation of 15-cis-phytoene (B30313), a precursor to all subsequent carotenoids, including beta-carotene (B85742). frontiersin.orgresearchgate.net This underscores the fundamental role of the 15-cis configuration in plant carotenoid metabolism. While the final accumulated form of beta-carotene is often predominantly all-trans, the presence and enzymatic handling of 15-cis isomers are crucial.

Research on different plant cultivars has highlighted variations in beta-carotene content, which is influenced by the expression of key enzymes such as 15-cis-phytoene synthase and 15-cis-phytoene desaturase. nih.govmdpi.com For instance, a study on apricot (Prunus armeniaca) cultivars revealed significant differences in beta-carotene accumulation between an orange-fleshed variety ('JTY') and a white-fleshed one ('X15'). nih.govmdpi.com The orange cultivar showed a dramatic increase in beta-carotene content during the color transition stage of the fruit's development. nih.govmdpi.com While this study quantified total beta-carotene, the direct link to the activity of enzymes acting on 15-cis precursors suggests the importance of this isomeric form in achieving high levels of beta-carotene in fruits.

| Apricot Cultivar | Developmental Stage | Beta-Carotene Content (µg/g) |

| 'JTY' (Orange Pulp) | S5 (Color Transition) | ~25 |

| S7 (Ripe) | 39 | |

| 'X15' (White Pulp) | S5 (Color Transition) | ~4.6 |

| S7 (Ripe) | ~0.6 |

This table presents the total beta-carotene content in two apricot cultivars. The accumulation in the 'JTY' cultivar is linked to the expression of genes responsible for processing 15-cis-phytoene. nih.govmdpi.com

Furthermore, this compound has been specifically identified in the reaction center of photosystem II in spinach (Spinacia oleracea). nih.gov

Algal Strains and Cyanobacterial Sources of this compound

Microalgae are a significant source of various beta-carotene isomers. The halotolerant green alga Dunaliella salina is particularly renowned for its ability to accumulate high concentrations of beta-carotene, which can include a substantial proportion of cis-isomers. nih.gov Different strains of Dunaliella salina, such as DF15 and UTEX 2538, have demonstrated a remarkable capacity to produce beta-carotene, including the 9-cis isomer, especially under high light conditions. nih.gov The study of these strains provides a model for understanding the regulation of cis-beta-carotene production.

| Dunaliella salina Strain | Light Intensity (µmol·m⁻²·s⁻¹) | All-trans-beta-Carotene (pg/cell) | 9-cis-beta-Carotene (pg/cell) |

| DF15 | 100 | ~1.5 | ~1.0 |

| 1500 | ~11.0 | ~8.0 | |

| UTEX 2538 | 100 | ~1.0 | ~0.8 |

| 1500 | ~9.0 | ~6.5 | |

| CCAP 19/30 | 100 | ~0.2 | ~0.1 |

| 1500 | ~0.3 | ~0.2 |

This table illustrates the varying production of all-trans and 9-cis beta-carotene in different strains of Dunaliella salina under low and high light intensities. The presence of significant amounts of 9-cis isomer suggests a dynamic isomerization process that likely involves the 15-cis isomer as an intermediate or related product. nih.gov

Cyanobacteria also harbor this compound. Research on the cyanobacterium Cyanobacteria aponinum has identified a beta-carotene isomerase enzyme, CaD27, that can catalyze the isomerization of 13-cis and this compound. nih.govroyalsocietypublishing.org This enzymatic capability highlights the metabolic significance of the 15-cis isomer within these photosynthetic prokaryotes.

Detection in Non-Photosynthetic Biological Matrices

While less commonly associated with non-photosynthetic organisms, beta-carotene and its isomers can be found in certain fungi, bacteria, and animal tissues, often as a result of dietary intake or specific biosynthetic pathways.

Fungi and Bacteria Exhibiting this compound Biogenesis or Accumulation

Certain fungi and bacteria are capable of synthesizing beta-carotene. mdpi.comresearchgate.net For example, the fungus Blakeslea trispora and the yeast Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma) are known producers of beta-carotene and other carotenoids. nih.govmdpi.com While the primary isomer produced is often all-trans-beta-carotene, the biosynthetic pathways in these microorganisms are complex and may involve various cis-isomers as intermediates. Bacteria such as Flavobacterium multivorum and genetically engineered Escherichia coli have also been shown to produce beta-carotene. researchgate.net However, specific quantitative data on the accumulation of this compound in wild-type strains of these non-photosynthetic microorganisms is not extensively documented.

Specialized Non-Human Animal Tissues and Dietary Influences on its Presence

Animals are incapable of synthesizing carotenoids de novo and therefore must obtain them from their diet. nih.govtandfonline.com The presence of this compound in animal tissues is consequently dependent on its ingestion from plant or algal sources. Research has shown that cis-isomers of beta-carotene can be absorbed and accumulate in various tissues. A study conducted on mice fed a diet enriched with Dunaliella oil, which is high in 9-cis and all-trans-beta-carotene, demonstrated the accumulation of both isomers in the plasma, liver, and white adipose tissue. tandfonline.com This indicates that the animal metabolic system can absorb and store cis-isomers of beta-carotene. While this study did not specifically measure this compound, it provides a strong inference that if present in the diet, this isomer could also be found in animal tissues.

Environmental and Biogeochemical Factors Influencing this compound Accumulation

The accumulation of beta-carotene, including its cis-isomers, in organisms is significantly influenced by a range of environmental and biogeochemical factors. These factors can trigger stress responses that lead to an upregulation of carotenoid biosynthesis as a protective mechanism.

In photosynthetic organisms, particularly microalgae like Dunaliella salina, light is a primary factor. High light intensity can lead to a substantial increase in the total beta-carotene content, including the proportion of cis-isomers. nih.govmdpi.com The quality of light also plays a role; for instance, cultivation of Dunaliella salina DF15 under red light has been shown to enhance the production of 9-cis-beta-carotene, suggesting an influence on the isomerization process. mdpi.com

Nutrient availability is another critical factor. Nitrogen deprivation is a well-documented stressor that induces beta-carotene accumulation in Dunaliella. mdpi.com Salinity and temperature also impact carotenoid production in these halotolerant algae. researchgate.net These environmental stressors can alter the redox state of the plastids, which in turn can influence the activity of enzymes involved in carotenoid biosynthesis and isomerization, such as the 15-cis-ζ-carotene isomerase (Z-ISO). researchgate.net

Effects of Light Intensity, Spectral Quality, and Photoperiod

Light is a primary environmental factor that not only drives photosynthesis but also influences the composition of carotenoids in plants. The intensity, spectral quality, and duration of light exposure can significantly modulate the levels of this compound.

High light intensity can act as a stressor, leading to an increased need for photoprotection. In response, plants may alter their carotenoid profile, including the isomerization of beta-carotene. While specific quantitative data on the direct impact of varying light intensities on this compound concentrations in most plants remains an area of active research, studies on algae, which have comparable photosynthetic machinery, have shown that high light conditions can induce the accumulation of cis-isomers of beta-carotene as a protective mechanism.

The spectral quality of light also plays a role in carotenoid metabolism. For instance, research on the microalga Dunaliella salina has demonstrated that red light can significantly influence the ratio of beta-carotene isomers, favoring the formation of 9-cis-beta-carotene. While this study did not focus on the 15-cis isomer, it underscores the principle that different wavelengths of light can differentially regulate carotenoid isomerization. Further research is needed to elucidate the specific effects of different light spectra on the accumulation of this compound in various plant species.

Impacts of Temperature and Nutrient Availability

Temperature is another critical environmental factor that governs plant growth and development, including the biosynthesis of carotenoids. High temperatures can induce stress and affect enzymatic activities within the carotenoid biosynthesis pathway. While some studies have indicated that cooking can lead to the formation of this compound in leafy vegetables, suggesting a thermal isomerization process, the impact of physiological temperature stress on the in-planta concentration of this isomer is less clear. Research on various crops has shown that both high and low-temperature stress can alter the total carotenoid content, but specific data on the response of this compound is limited.

Nutrient availability, particularly of essential macronutrients like nitrogen and phosphorus, is fundamental for plant health and the synthesis of primary and secondary metabolites, including carotenoids. Nutrient deficiency can act as a stressor, often leading to an increase in the production of certain secondary metabolites. In microalgae, for instance, nutrient-limiting conditions are known to trigger the accumulation of beta-carotene. A patent related to microalgal biomass indicates a concentration range for this compound, suggesting its presence under specific cultivation conditions which can be manipulated by nutrient supply. However, comprehensive studies with data tables illustrating the direct correlation between specific nutrient levels and the concentration of this compound in terrestrial plants are scarce.

Stress Response Mechanisms and Carotenoid Profile Modulation

Plants have evolved sophisticated mechanisms to cope with various environmental stresses, and the modulation of their carotenoid profile is a key component of this response. Abiotic stresses such as drought and high salinity can lead to oxidative stress, a condition where there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify them. Carotenoids, including beta-carotene and its isomers, are potent antioxidants that can quench ROS and protect cellular components from damage.

The following table presents summary statistics for this compound content in cassava roots from a study, illustrating the natural variation of this compound within a single plant species.

| Compound | N | Mean | Std. Dev. | Min | Max |

| This compound (µg/g) | 173 | 0.17 | 0.11 | 0.05 | 0.58 |

| Data adapted from a study on cassava carotenoids. |

This baseline data is crucial for designing experiments to quantify the changes in this compound in response to controlled environmental stressors. Future research focusing on the targeted analysis of carotenoid isomers under various stress scenarios will be instrumental in fully understanding the role of this compound in plant stress adaptation.

Biosynthesis and Enzymatic Pathways of 15 Cis Beta Carotene

Initial Steps of Carotenoid Biosynthesis: Isoprenoid Precursor Pathways (MEP and MVA)

Carotenoids are classified as tetraterpenes, and their assembly originates from the universal five-carbon (C5) isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net Nature has evolved two distinct biochemical routes for the synthesis of these fundamental building blocks: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate or DOXP/MEP pathway. nih.govkit.eduwikipedia.org

In higher plants, these pathways are compartmentalized. The MVA pathway operates in the cytoplasm and is primarily responsible for producing precursors for sterols and sesquiterpenes. researchgate.netkit.edu In contrast, the MEP pathway is located in plastids, the site of carotenoid synthesis. nih.govkit.edumdpi.com Consequently, the vast majority of carotenoids in plants are derived from IPP and DMAPP generated via the MEP pathway. nih.gov While there is some limited exchange of precursors between the cytoplasm and plastids, the two pathways are largely independent and one cannot fully compensate for the other. nih.govkit.edu

The MEP pathway is the predominant route for isoprenoid precursor formation in most bacteria, including cyanobacteria, as well as in green algae. nih.govwikipedia.org Fungi and animals, on the other hand, exclusively utilize the MVA pathway. nih.govkit.edu

| Pathway | Location in Plants | Primary Products | Organisms |

| MEP Pathway | Plastids | Carotenoids, Chlorophylls, Plastoquinones | Plants, Algae, most Bacteria |

| MVA Pathway | Cytosol | Sterols, Sesquiterpenes | Plants, Animals, Fungi, Archaea |

Condensation of Geranylgeranyl Pyrophosphate (GGPP) to 15-cis-Phytoene (B30313) by Phytoene (B131915) Synthase (PSY)

The substrate for this reaction, GGPP, is itself synthesized within the plastids from IPP and DMAPP supplied by the MEP pathway. upv.esbiorxiv.org Several isoforms of GGPP synthase (GGPPS) can exist within a plant, and some have been shown to physically interact with PSY, potentially channeling the GGPP substrate directly to the carotenoid pathway. biorxiv.orgcsic.es This interaction between GGPPS and PSY appears to be crucial for efficient phytoene synthesis. biorxiv.orgcsic.es

Desaturation of 15-cis-Phytoene and Subsequent Isomerization Steps

Following its synthesis, 15-cis-phytoene undergoes a series of desaturation and isomerization reactions to ultimately yield various carotenoids. This "poly-cis pathway" is characteristic of plants and cyanobacteria and involves several key enzymes that modify the structure of the carotene backbone. plos.org

Action of 15-cis-Phytoene Desaturase (PDS)

The enzyme 15-cis-phytoene desaturase (PDS) catalyzes the next step in the pathway, introducing two double bonds into the 15-cis-phytoene molecule. plos.orguniprot.orguni-konstanz.de This reaction occurs symmetrically at the C-11 and C-11' positions. plos.orguniprot.org PDS converts 15-cis-phytoene into 9,15,9'-tri-cis-ζ-carotene, proceeding through the intermediate 15,9'-dicis-phytofluene (also referred to as 9,15-di-cis-phytofluene). plos.orguni-konstanz.decreative-enzymes.com A notable feature of this enzymatic reaction is the simultaneous and obligatory isomerization of the adjacent double bonds at the C-9 and C-9' positions from a trans to a cis configuration. plos.org The reaction is dependent on flavin adenine (B156593) dinucleotide (FAD) and uses plastoquinone (B1678516) as an electron acceptor. plos.org

| Enzyme | Substrate | Intermediate | Product |

| PDS | 15-cis-Phytoene | 15,9'-dicis-Phytofluene | 9,15,9'-tri-cis-ζ-Carotene |

Role of Zeta-Carotene (B1237982) Isomerase (Z-ISO) in 15-cis-zeta-Carotene (B1258055) Conversion

The product of the PDS reaction, 9,15,9'-tri-cis-ζ-carotene, must undergo an isomerization step before the next desaturation can occur. oup.comoup.com The enzyme responsible for this is 15-cis-zeta-carotene isomerase (Z-ISO). oup.comuniprot.orgresearchgate.net Z-ISO specifically catalyzes the cis-to-trans conversion of the central 15-cis double bond in 9,15,9'-tri-cis-ζ-carotene. oup.comresearchgate.netmdpi.com This reaction yields 9,9'-di-cis-ζ-carotene, which is the required substrate for the subsequent enzyme in the pathway, ζ-carotene desaturase (ZDS). oup.com The discovery of Z-ISO clarified a previously missing link in the plant carotenoid biosynthesis pathway. oup.com It is a heme B-containing enzyme. researchgate.netcusabio.com

General Carotene Isomerase (CRTISO) Activities and Specificity Towards cis-Isomers

Further down the pathway, another crucial isomerase, carotenoid isomerase (CRTISO), plays a significant role. Unlike Z-ISO, which acts on a single central cis-bond, CRTISO has a different specificity. oup.comnih.gov In vitro studies have shown that CRTISO acts on poly-cis-carotenoids, specifically targeting adjacent cis-double bonds at the C-7 and C-9 positions. nih.gov It converts these pairwise into the trans configuration. nih.gov For instance, CRTISO converts 7,9,9'-tri-cis-neurosporene (B1261331) to 9'-cis-neurosporene and is essential for converting the prolycopene (B1248880) (7,7',9,9'-tetra-cis-lycopene) produced by ZDS into the all-trans-lycopene required for the subsequent cyclization steps that lead to α- and β-carotene. nih.govnih.govnih.gov However, CRTISO is unable to isomerize the single 15-cis bond in ζ-carotene precursors, highlighting the distinct and non-overlapping roles of Z-ISO and CRTISO. oup.comnih.gov

Contribution of Light-Mediated Isomerization to Biosynthetic Flux

In addition to enzymatic isomerization, light can also play a direct role in converting carotenoid isomers. The 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene is photolabile, meaning it can be isomerized to the trans configuration by light. oup.comresearchgate.netmdpi.com This photoisomerization can effectively bypass the need for the Z-ISO enzyme in light-exposed tissues like leaves. oup.comoup.com Evidence for this comes from mutants lacking a functional Z-ISO enzyme. These mutants accumulate 9,15,9'-tri-cis-ζ-carotene in dark-grown tissues such as roots and etiolated leaves, but can produce normal carotenoids in tissues grown under illumination. oup.comoup.comresearchgate.netmdpi.com This demonstrates that while Z-ISO is essential for carotenoid biosynthesis in the dark, light can partially rescue the metabolic block by directly converting the substrate to the form required by the next enzyme, ZDS. oup.comoup.com Light is also known to be a general inducer of carotenoid biosynthesis, regulating the expression of key enzymes like PSY. nih.govmdpi.com

Genetic Regulation of 15-cis-beta-Carotene Biosynthesis

The production of this compound is intricately controlled at the genetic level, primarily through the regulation of genes encoding the key biosynthetic enzymes. This regulation ensures that carotenoid synthesis is coordinated with the developmental and environmental needs of the organism.

Transcriptional Control and Gene Expression Profiling

The transcription of carotenoid biosynthesis genes is a critical point of regulation. Studies have identified several transcription factors and regulatory elements that modulate the expression of these genes in response to various signals, such as light and developmental cues.

A key rate-limiting step in the carotenoid biosynthesis pathway is catalyzed by phytoene synthase (PSY). researchgate.netpnas.org The expression of the PSY gene is tightly controlled. For instance, in Arabidopsis, the transcription factor PHYTOCHROME INTERACTING FACTOR 1 (PIF1) represses PSY expression in the dark. frontiersin.org Upon exposure to light, PIF1 is degraded, leading to the activation of PSY transcription. aocs.org Another transcription factor, RAP2.2, has also been shown to bind to the promoters of both PSY and PDS (phytoene desaturase) genes, thereby influencing carotenoid levels. aocs.org

In a study on apricot (Prunus armeniaca), whole-transcriptome analysis revealed that the expression of PaPSY and PaPDS (15-cis-phytoene desaturase) was significantly different between orange and white-fleshed varieties, particularly during the color transition stage. nih.gov A 5-base-pair deletion in the coding region of PaPDS in the white apricot variety resulted in a truncated, non-functional protein, disrupting the β-carotene biosynthesis pathway and leading to a white phenotype. nih.govresearchgate.net Further analysis suggested that transcription factors might regulate the expression of PaPSY, as differences were found in the number of specific regulatory elements in the promoter regions of the two cultivars. nih.gov Virus-induced gene silencing of PaPSY also confirmed its crucial role in β-carotene biosynthesis in apricot. nih.gov

The expression of carotenoid biosynthesis genes is also developmentally regulated. In tomato, for example, the transcription of PSY-1, PDS, and ZDS (zeta-carotene desaturase) is developmentally controlled during fruit ripening. d-nb.info

Table 1: Key Genes in this compound Biosynthesis and their Transcriptional Regulation

| Gene | Encoded Enzyme | Known Transcriptional Regulators/Factors | Organism(s) of Study |

| PSY (Phytoene Synthase) | Phytoene Synthase | PIF1, RAP2.2, MADS-box proteins | Arabidopsis, Tomato, Apricot, Maize, Rice |

| PDS (Phytoene Desaturase) | Phytoene Desaturase | RAP2.2 | Arabidopsis, Apricot, Pepper |

| Z-ISO (ζ-carotene isomerase) | ζ-carotene isomerase | - | Pepper, Dunaliella salina |

| ZDS (ζ-carotene desaturase) | ζ-carotene desaturase | - | Tomato, Pepper |

| CRTISO (Carotenoid Isomerase) | Carotenoid Isomerase | - | Tomato, Pepper |

| LCYB (Lycopene beta-cyclase) | Lycopene (B16060) beta-cyclase | - | Tomato, Arabidopsis |

This table is based on current research and may not be exhaustive.

Post-Translational Regulation of Key Biosynthetic Enzymes

Beyond transcriptional control, the activity of carotenoid biosynthetic enzymes is also regulated at the post-translational level. This provides a more rapid mechanism to fine-tune the metabolic flux in response to immediate cellular needs. researchgate.net

Phytoene synthase (PSY), being a major rate-limiting enzyme, is a key target for post-translational regulation. researchgate.netpnas.org The ORANGE (OR) protein has been identified as a crucial post-transcriptional regulator of PSY. pnas.org In Arabidopsis, OR proteins directly interact with PSY in plastids, enhancing its stability and leading to increased carotenoid accumulation. pnas.org Overexpression of the OR gene has been shown to increase carotenoid levels, while its mutation leads to reduced carotenoid content. pnas.org

Recent research has also implicated Nudix hydrolase 23 (NUDX23) in the post-translational regulation of carotenoid biosynthesis. NUDX23 interacts directly with both PSY and geranylgeranyl diphosphate synthase (GGPPS) in chloroplasts, enhancing their protein stability within a large enzyme complex. nih.gov Overexpression of NUDX23 in Arabidopsis resulted in significantly increased levels of PSY and GGPPS proteins and consequently, higher carotenoid production. Conversely, the knockout of NUDX23 led to a dramatic reduction in their abundance and carotenoid accumulation. nih.gov

The xanthophyll cycle, which involves the interconversion of violaxanthin (B192666) and zeaxanthin (B1683548), is another example of post-translational regulation. The enzyme violaxanthin de-epoxidase (VDE) is activated by a decrease in the pH of the thylakoid lumen under high light conditions, leading to the conversion of violaxanthin to zeaxanthin to dissipate excess light energy. frontiersin.orgnih.gov

Comparative Biosynthetic Strategies Across Diverse Organisms

While the core pathway for carotenoid biosynthesis is conserved, there are notable differences in the enzymatic strategies employed by different organisms, particularly between plants and cyanobacteria.

The conversion of the colorless C40 hydrocarbon, phytoene, to the red-colored lycopene is a key stage where these differences are apparent. In plants and cyanobacteria, this process requires a series of desaturation and isomerization steps catalyzed by four distinct enzymes: phytoene desaturase (PDS), ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO). wikipedia.orgmdpi.comnih.gov This is often referred to as the "poly-cis" pathway because it involves several cis-isomeric intermediates. wikipedia.orgnih.gov PDS introduces two double bonds into 15-cis-phytoene to produce 9,15,9'-tri-cis-ζ-carotene. wikipedia.org Z-ISO then converts this to 9,9'-di-cis-ζ-carotene. mdpi.com ZDS carries out two more desaturation steps to form prolycopene (7,9,7',9'-tetra-cis-lycopene), which is finally isomerized to all-trans-lycopene by CRTISO. mdpi.comnih.gov

In contrast, most bacteria and fungi utilize a single enzyme, phytoene desaturase (CrtI), to convert phytoene directly to all-trans-lycopene through a series of four sequential desaturation reactions. frontiersin.orgnih.gov This is known as the "all-trans" pathway.

The cyclization of lycopene to form β-carotene also exhibits diversity. In plants, this reaction is catalyzed by lycopene β-cyclase (LCYB). frontiersin.orgfrontiersin.org Cyanobacteria, however, can possess different types of lycopene cyclases. Some cyanobacteria utilize a CrtL-type cyclase, which is homologous to the plant LCYB. nih.gov For instance, Synechococcus elongatus PCC 7942 has a functional CrtL. mdpi.com Other cyanobacteria employ a different type of cyclase known as CruA/CruP. researchgate.net

Furthermore, the isomerization of β-carotene itself can differ. In plants, the DWARF27 (D27) enzyme acts as a β-carotene isomerase, converting all-trans-β-carotene to 9-cis-β-carotene, the first step in strigolactone biosynthesis. royalsocietypublishing.orgnih.gov Homologs of D27 have been found in cyanobacteria. A study on the D27 protein from Cyanobacterium aponinum (CaD27) revealed that it functions as a β-carotene isomerase, with a preference for cis/cis conversion, and can also isomerize neurosporene. royalsocietypublishing.orgnih.gov Phylogenetic analysis suggests that cyanobacterial D27 genes are ancestral to those found in photosynthetic eukaryotes. royalsocietypublishing.orgnih.gov

Table 2: Comparison of Key Biosynthetic Steps in Plants and Cyanobacteria

| Biosynthetic Step | Plants | Cyanobacteria |

| Phytoene to Lycopene Conversion | Four enzymes: PDS, Z-ISO, ZDS, CRTISO (Poly-cis pathway) | Four enzymes: CrtP (PDS homolog), Z-ISO, CrtQ (ZDS homolog), CrtH (CRTISO homolog) (Poly-cis pathway) mdpi.comresearchgate.net |

| Lycopene Cyclization to β-Carotene | Lycopene β-cyclase (LCYB) | CrtL-type cyclases (homologous to LCYB) or CruA/CruP-type cyclases nih.govresearchgate.net |

| β-Carotene Isomerization | DWARF27 (D27) isomerase (all-trans to 9-cis) | D27-like isomerases with cis/cis conversion preference royalsocietypublishing.orgnih.gov |

Isomerization Dynamics and Stability of 15 Cis Beta Carotene

Photoisomerization Mechanisms

Photoisomerization involves the conversion of one geometric isomer to another through the absorption of light. For 15-cis-β-carotene, this process can be initiated through direct light absorption or mediated by photosensitizers.

Direct Light-Induced Isomerization of 15-cis-beta-Carotene

Direct irradiation of 15-cis-β-carotene with light of an appropriate wavelength can induce its isomerization. This process predominantly proceeds through the excitation of the molecule to a singlet excited state (S1), followed by intersystem crossing to a triplet excited state (T1). unimi.it The triplet state is considered a common intermediate for the isomerization of various β-carotene isomers. unimi.it The relaxation from this triplet state back to the ground state (S0) can lead to a change in the geometric configuration, resulting in the formation of other isomers, most notably the all-trans isomer.

Research has shown that the cis-to-trans isomerization from the triplet state is a highly efficient process. unimi.it Specifically, the isomerization of 15-cis-β-carotene is reported to be an order of magnitude more efficient than the isomerization of the all-trans isomer. unimi.it This high efficiency is attributed to the specific electronic and structural properties of the central cis-bond in the excited state.

Photosensitized Isomerization Processes (e.g., Singlet Oxygen Catalysis)

Isomerization of 15-cis-β-carotene can also be facilitated by photosensitizers, which are molecules that absorb light and then transfer the energy to the carotenoid. A key example of this is singlet oxygen (¹O₂), a highly reactive form of oxygen. unimi.it Singlet oxygen can be generated by other photosensitive molecules in the presence of light and oxygen.

It was observed decades ago that singlet oxygen can sensitize the isomerization of 15-cis-β-carotene to the all-trans form. unimi.it This process occurs through the quenching of singlet oxygen by the carotenoid, which leads to the formation of the carotenoid's triplet state, the same key intermediate as in direct photoisomerization. unimi.it The subsequent decay of this triplet state results in isomerization. This mechanism is significant as it demonstrates a pathway for isomerization that can occur in biological systems and food matrices where both light and photosensitizers may be present.

Wavelength Dependence and Quantum Yield Characteristics

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in a specific photochemical event (in this case, isomerization). The quantum yield of β-carotene isomerization is dependent on the specific starting isomer.

In triplet-sensitized photoisomerization, a significant configurational dependence on the quantum yield has been demonstrated. The quantum yield for the disappearance of the starting isomer via the T1 state is exceptionally high for the central-cis isomers. osti.gov For 15-cis-β-carotene, the quantum yield of triplet-sensitized isomerization has been determined to be 0.98, which is the highest among the common β-carotene isomers. osti.gov This near-unity quantum yield underscores the extreme efficiency of the cis-to-trans isomerization from the triplet state for this particular isomer. rsc.org

Table 1: Quantum Yields of Triplet-Sensitized Isomerization of β-Carotene Isomers

| Starting Isomer | Quantum Yield (Φ) of Isomer Disappearance | Reference |

|---|---|---|

| all-trans-β-Carotene | 0.04 | osti.gov |

| 7-cis-β-Carotene | 0.12 | osti.gov |

| 9-cis-β-Carotene | 0.15 | osti.gov |

| 13-cis-β-Carotene | 0.87 | osti.gov |

| 15-cis-β-Carotene | 0.98 | osti.gov |

Thermal Isomerization Processes and Kinetics

Thermal energy can also induce the isomerization of 15-cis-β-carotene, leading to a mixture of different isomers until a thermodynamic equilibrium is reached. This process is highly dependent on temperature.

Temperature Effects on Isomeric Equilibria and Interconversion Rates

Heating β-carotene isomers in solution or within a food matrix induces their interconversion. nih.gov Studies conducted at temperatures ranging from 37°C to 150°C have shown that thermal treatment leads to a state of equilibrium among the various cis and trans isomers. nih.govmst.edu The composition of this equilibrium mixture is dependent on the temperature. nih.gov

For instance, in carrot puree heated across a broad temperature range (80-150°C), heat induced the conversion of all-trans-β-carotene into its cis-isomers, including 15-cis-β-carotene, until an equilibrium state was achieved after prolonged heating. nih.gov The equilibrium concentrations of the different isomers were found to have a linear relationship with the treatment temperature. nih.gov Similarly, research on β-carotene in medium-chain triglyceride oil between 80-160°C showed that the system is quite labile, resulting in equilibrium distributions of the cis-trans isomers. nih.govacs.org

The rates of the thermal cis-trans rearrangement among all-trans-, 15-cis-, and 13-cis-β-carotene have been measured at temperatures between 37-69°C, allowing for the determination of specific rate constants. mst.edu These studies indicate that as temperature increases, the rate of interconversion also increases, leading to a faster attainment of equilibrium.

Activation Energies for this compound Isomerization

The activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. In the context of isomerization, it represents the energy barrier that must be overcome for the rotation around a double bond. The activation energy for the thermal isomerization of β-carotene has been investigated in various systems.

Theoretical studies using quantum chemistry computations have explored the energy barriers for the isomerization of different β-carotene isomers. researchgate.netphyschemres.org These studies generally show that the activation energy for the isomerization from the all-trans isomer to various mono-cis isomers is higher than the reverse reaction. researchgate.net Among the cis isomers, the formation of the 13-cis isomer is often kinetically favored due to a lower rotational energy barrier. researchgate.net

Table 2: Reported Activation Energies for β-Carotene Isomerization

| System/Matrix | Isomerization Reaction | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| Carrot Puree | Overall all-trans to cis | 11 | nih.govresearchgate.net |

| Oil/Carrot Emulsion | Isomerization | 70.5 | |

| Enriched Oil Phase | Isomerization | 75.0 | |

| Theoretical (B3LYP/6-31G(d)) | all-trans to 15-cis | ~170 (calculated from kcal/mol) | physchemres.org |

Acid/Base Catalyzed Isomerization Mechanisms

The isomerization of carotenoids, including the interconversion between all-trans and cis-isomers like 15-cis-β-carotene, can be significantly accelerated by catalysts. Acids and bases are recognized as potent promoters of this reaction. nih.gov The general mechanism involves the temporary addition of a proton (acid catalysis) or abstraction of a proton (base catalysis) at a carbon atom adjacent to a double bond in the polyene chain. This leads to a transient carbocation or carbanion intermediate, which allows for rotation around the single bond character of the former double bond. Subsequent loss of the proton or its re-addition can result in a different geometric isomer.

In enzymatic systems, specific isomerases employ acid-base catalysis to control the stereochemistry of carotenoids. For instance, mechanistic studies on the carotene isomerase CRTISO suggest an acid-base catalysis mechanism is involved in the isomerization of poly-cis-lycopene. nih.govnih.gov However, experiments conducted in heavy water (²H₂O) with the CRTISO enzyme did not result in the incorporation of deuterium (B1214612) into the product, which suggests that the mechanism does not involve a simple proton exchange with the solvent and may be more complex, possibly involving acidic or basic amino acid residues within the enzyme's active site that are shielded from the solvent. nih.gov Another enzyme, phytoene (B131915) desaturase (CRTI), which also exhibits isomerase activity, is proposed to use an acid-base catalysis mechanism for the isomerization of tetra-cis lycopene (B16060). nih.gov In this model, the formation of an allylic carbocation intermediate facilitates the free rotation of the 15-15' bond, leading to the trans configuration. nih.gov

Solvent Effects on Isomerization Equilibria and Reaction Rates

The solvent environment has a profound impact on both the rate of isomerization and the position of the equilibrium between different isomers of β-carotene. The polarity of the solvent is a key determinant in these dynamics. Nonpolar solvents have been noted to enhance the stability of cis-isomers. nih.gov This stabilization can be attributed to the better accommodation of the less linear, often slightly more polar, shape of cis-isomers in nonpolar environments compared to the highly linear and nonpolar all-trans isomer.

Conversely, the rate of isomerization can be influenced by the solvent's dielectric constant. For astaxanthin, a related carotenoid, isomerization was found to be most effective in solvents with intermediate dielectric constants (ranging from 4.0 to 30.0), with lower efficiency in either highly polar or strictly nonpolar solvents. researchgate.net This suggests that the transition state of the isomerization reaction is more polar than the ground state and is therefore stabilized by moderately polar solvents, which accelerates the reaction. The solubility of β-carotene is also a critical factor; various binary solvent systems have been explored to optimize solubility and stability, such as mixtures containing tetrahydrofuran (B95107) (THF), which was found to provide high stability when combined with the antioxidant butylated hydroxytoluene (BHT). nih.gov

Enzymatic Isomerization in Biological Systems (e.g., specific isomerases)

In biological systems, the isomerization of carotenoids is not a random process but is precisely controlled by specific enzymes known as isomerases. These enzymes are essential for directing the carotenoid biosynthesis pathway towards the production of specific, functionally required isomers. For instance, in plants and cyanobacteria, the pathway proceeds through a series of cis-intermediates. The enzyme 15-cis-ζ-carotene isomerase (Z-ISO) is critical, as it converts 9,15,9′-tri-cis-ζ-carotene to 9,9′-di-cis-ζ-carotene, a necessary substrate for the next step in the pathway. nih.govoup.com Subsequently, the carotene cis-trans isomerase (CRTISO) catalyzes the isomerization of the remaining cis-bonds to produce all-trans-lycopene. nih.govoup.com

Another important family of carotenoid isomerases is the DWARF27 (D27) family, which is crucial for the synthesis of strigolactones, a class of plant hormones. royalsocietypublishing.org D27 enzymes primarily catalyze the reversible isomerization of all-trans-β-carotene to 9-cis-β-carotene. biorxiv.org However, studies have shown that these enzymes also exhibit activity on other isomers. A D27 enzyme from the cyanobacterium Cyanobacterium aponinum (CaD27) was shown to catalyze the conversion of 13-cis-β-carotene and 15-cis-β-carotene into 9-cis-β-carotene. royalsocietypublishing.org Similarly, the Arabidopsis enzyme D27-LIKE1 demonstrates a preference for cis/cis interconversions, acting on 9-cis, 13-cis, and 15-cis-β-carotene. biorxiv.org Some carotenoid cleavage dioxygenases (CCDs) have also been found to possess isomerase activity in addition to their primary cleavage function. nih.govescholarship.org

Table 1: Selected Carotenoid Isomerases and Their Function

| Enzyme Name | Abbreviation | Typical Substrate(s) | Primary Product(s) | Organism/Pathway | Reference(s) |

| 15-cis-ζ-carotene Isomerase | Z-ISO | 9,15,9′-tri-cis-ζ-carotene | 9,9′-di-cis-ζ-carotene | Plants, Cyanobacteria | nih.gov, oup.com |

| Carotene cis-trans Isomerase | CRTISO | 7,9,9′,7′-tetra-cis-lycopene | all-trans-lycopene | Plants, Cyanobacteria | oup.com, nih.gov |

| DWARF27 β-carotene Isomerase | D27 | all-trans-β-carotene, 9-cis-β-carotene, 13-cis-β-carotene, 15-cis-β-carotene | 9-cis-β-carotene, all-trans-β-carotene | Plants, Cyanobacteria | royalsocietypublishing.org, biorxiv.org |

| Phytoene Desaturase | CrtI | 15-cis-phytoene (B30313), pro-lycopene | all-trans-lycopene | Bacteria | nih.gov, oup.com |

| cis-to-trans carotene isomerase | CrtH | cis-lycopenes, cis-neurosporenes | all-trans-lycopene, all-trans-neurosporene | Cyanobacteria | oup.com |

Factors Influencing the Stability of this compound in Various Matrices

The stability of 15-cis-β-carotene is highly dependent on its immediate environment, or matrix. The composition of this matrix, the presence of protective antioxidant systems, and external storage conditions all dictate the rate at which the isomer degrades or converts to other forms.

The food matrix plays a significant role in the stability of carotenoids. Interactions with lipids and proteins can either protect or destabilize 15-cis-β-carotene. The type of lipid is particularly important; for example, the stability and bioaccessibility of β-carotene isomers are influenced by the fatty acid profile of the lipid matrix. isnff-jfb.com Unsaturated fatty acids, such as those in olive oil, can promote the bioaccessibility of 9-cis-β-carotene. isnff-jfb.com The physical state of the lipid matrix is also crucial. Encapsulation in solid lipid nanoparticles (SLNs) has been shown to significantly enhance β-carotene retention compared to liquid nanoemulsions, offering better protection against degradation from heat and light. researchgate.net

Proteins can also form protective structures. Sodium caseinate, a milk protein, can form hydrogels that effectively encapsulate and protect β-carotene from physicochemical stress. mdpi.com Encapsulation technologies, in general, are designed to improve carotenoid stability by creating a protective barrier. Dispersing β-carotene in matrices like maltodextrin (B1146171) or amylose (B160209) microparticles can significantly improve its stability against oxidation and light exposure compared to its non-encapsulated form or its state in a natural matrix like carrot juice. researchgate.netmdpi.commdpi.com

Table 2: Effect of Matrix on β-Carotene Retention

| Matrix Type | Condition | Retention (%) | Observation | Reference(s) |

| Emulsions | 42 days storage at 25 °C | <10% | Poor stability in simple emulsion. | researchgate.net |

| Microparticles | 42 days storage at 25 °C | ~32% | Microparticle structure provides enhanced protection. | researchgate.net |

| Liquid Nanoemulsions | 55 days storage at 4°C, pH 7 | ~0% | Complete degradation observed. | researchgate.net |

| Solid Lipid Nanoparticles (SLNs) | 55 days storage at 4°C, pH 7 | ~70% | Solid lipid state significantly enhances stability. | researchgate.net |

Oxidation is a primary pathway for carotenoid degradation. Antioxidant systems are therefore vital for preserving the integrity and isomeric purity of 15-cis-β-carotene. The addition of antioxidants like ascorbic acid (Vitamin C) to food systems has been shown to reduce the degradation of carotenoids. nih.govmdpi.com These molecules act by scavenging free radicals and reactive oxygen species (ROS) that would otherwise attack the polyene chain of β-carotene, initiating degradation and isomerization.

Interestingly, β-carotene isomers themselves possess potent antioxidant properties. researchgate.net They are highly effective at quenching singlet oxygen, a high-energy form of oxygen that is particularly damaging. mdpi.com Theoretical studies have shown that cis-isomers of β-carotene can have enhanced antioxidant activity compared to the all-trans form. researchgate.net This intrinsic antioxidant capability suggests that in certain biological contexts, such as within photosynthetic reaction centers, the presence of specific cis-isomers may be a strategy to protect the system from oxidative damage. researchgate.net

External factors during storage and packaging are critical variables that determine the stability of 15-cis-β-carotene. The main drivers of degradation are light, oxygen, and temperature. cabidigitallibrary.org Exposure to light can provide the energy needed to induce both isomerization and oxidative degradation, with light in the blue region of the spectrum being particularly damaging. mdpi.com Oxygen is a direct reactant in the oxidative degradation pathway. researchgate.netusda.gov Therefore, packaging that minimizes exposure to both light and oxygen is essential for preserving carotenoids.

Studies comparing different packaging materials for food flours have demonstrated this principle clearly. Materials like aluminum foil laminates, which provide an excellent barrier to both light and oxygen, show the highest retention of β-carotene during storage. usda.gov In contrast, porous materials like Kraft paper allow for significant degradation. usda.gov Polypropylene and high-density polyethylene (B3416737) offer intermediate protection. cabidigitallibrary.orgresearchgate.net Minimizing headspace oxygen in containers, for instance through hot-filling or nitrogen flushing, is another crucial strategy for extending shelf life. researchgate.net Temperature also accelerates degradation, with higher temperatures leading to exponentially faster loss of β-carotene. mdpi.commdpi.com

Table 3: Influence of Packaging on Total Provitamin A Carotenoid (pVAC) Retention in Flour

| Packaging Material | Storage Condition | Retention (%) after 28 days | Key Barrier Properties | Reference(s) |

| Polyvinyl Plastic Containers (PPC) | Dark | 92.4% | Good oxygen barrier, opaque storage. | researchgate.net |

| High-Density Polyethylene (HDPE) | Light | 44.9% | Moderate oxygen barrier, light permeable. | researchgate.net |

| Kraft Paper | Light | 40.7% (after 4 months) | Poor oxygen and light barrier. | usda.gov |

| Aluminum Foil Laminate (AFL) | Light | 70.1% (after 4 months) | Excellent oxygen and light barrier. | usda.gov |

Advanced Analytical Methodologies for 15 Cis Beta Carotene Characterization

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is the cornerstone of carotenoid analysis, enabling the separation of structurally similar isomers. Various techniques have been developed and optimized to achieve high-resolution separation and accurate quantification of 15-cis-beta-Carotene.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of carotenoids, including their cis/trans isomers. The choice of the stationary and mobile phases is critical for achieving the desired separation.

Both normal-phase (NP) and reversed-phase (RP) HPLC have been utilized for the separation of β-carotene isomers. However, for resolving non-polar carotenoids like this compound, reversed-phase HPLC is generally preferred. nih.gov NP-HPLC, which typically employs a polar stationary phase (e.g., silica) and a non-polar mobile phase, can be less effective in separating these hydrophobic compounds. nih.gov

Reversed-phase HPLC, conversely, uses a non-polar stationary phase, most commonly C18 or C30 alkyl-bonded silica, and a polar mobile phase. This setup enhances the interaction between the non-polar carotenoid molecules and the stationary phase, leading to improved resolution. nih.gov While C18 columns are widely used, C30 columns have demonstrated superior performance in separating geometric isomers of β-carotene. fishersci.comnih.gov The longer alkyl chain of the C30 stationary phase provides greater shape selectivity, which is essential for differentiating the subtle structural differences between cis and trans isomers. fishersci.comnih.gov A study comparing C18 and C30 columns for the separation of iodine-induced all-trans-β-carotene isomers showed that the C30 column yielded a significantly higher number of resolved peaks, indicating its enhanced capability for isomer separation.

Nonaqueous reversed-phase (NARP) HPLC is a specific mode of RP-HPLC that is particularly suitable for fat-soluble compounds like β-carotene. fishersci.com A typical NARP mobile phase consists of a polar solvent like acetonitrile, a less polar solvent such as dichloromethane to aid in solubilization and control retention, and a third solvent with hydrogen-bonding capacity, like methanol, to optimize selectivity. fishersci.com

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC (C18) | Reversed-Phase HPLC (C30) |

| Stationary Phase | Polar (e.g., Silica, Ca(OH)₂) | Non-polar (Octadecylsilane) | Non-polar (Triacontylsilane) |

| Mobile Phase | Non-polar (e.g., Hexane/Acetone) | Polar (e.g., Methanol/Acetonitrile/Water) | Polar (e.g., Methanol/MTBE/Water) |

| Resolution of cis/trans Isomers | Generally lower | Moderate | High |

| Common Applications | Less common for non-polar carotenoids | Widely used for carotenoid analysis | Preferred for detailed isomer separation |

While HPLC is highly effective for separating geometric (cis/trans) isomers, the separation of stereoisomers (enantiomers and diastereomers) of β-carotene is a more complex challenge. Chiral stationary phases (CSPs) are specifically designed for this purpose. Although the primary focus of carotenoid research has often been on geometric isomers, chiral chromatography is essential for resolving different stereoisomers that may possess distinct biological activities. For instance, chiral HPLC columns, such as those based on amylose (B160209) tris-(3,5-dimethylphenylcarbamate), have been successfully used to resolve the configurational isomers of other carotenoids like zeaxanthin (B1683548). While specific applications for this compound stereoisomers are less commonly reported, the principles of chiral chromatography are applicable. This technique is crucial for a complete stereochemical characterization of carotenoids in various natural and synthetic samples.

Diode Array Detection (DAD) is a powerful tool used in conjunction with HPLC for both the identification and quantification of carotenoid isomers. A DAD detector acquires the entire UV-Vis spectrum of the eluting compounds, providing a "spectral fingerprint" that is characteristic of each isomer.

The all-trans isomer of β-carotene typically exhibits a primary absorption maximum (λmax) around 450 nm. In contrast, cis-isomers, including this compound, show a hypsochromic shift (a shift to a shorter wavelength) in their main absorption peak. fishersci.com A characteristic feature of cis-isomers is the appearance of a "cis-peak" in the near-UV region (around 330-340 nm). researchgate.net The ratio of the absorbance of the cis-peak to the main absorption peak (A_cis/A_main), often referred to as the Q-ratio, can be used as an identifying characteristic for specific cis-isomers. fishersci.com

For quantification, the absorbance at a specific wavelength, typically the λmax of the all-trans isomer or an isosbestic point where all isomers have the same molar absorptivity, is used to determine the concentration of each isomer. nih.gov This allows for the accurate determination of the relative proportions of different isomers in a sample.

A study on iodine-induced isomers of all-trans-β-carotene identified 15-cis-β-carotene based on its spectral characteristics, noting a significant hypsochromic shift of more than 6 nm compared to the all-trans isomer. fishersci.com

| Isomer | λmax (nm) | "Cis-peak" (nm) | Reference |

| all-trans-β-Carotene | ~451 | - | researchgate.net |

| 9-cis-β-Carotene | ~448 | ~345 | researchgate.net |

| 13-cis-β-Carotene | ~444 | ~338 | researchgate.net |

| 15-cis-β-Carotene | ~445 | ~338 | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures and flow rates without sacrificing separation efficiency. scielo.br

For carotenoid analysis, UHPLC methods can significantly reduce run times compared to traditional HPLC. nih.gov For example, a UHPLC method was able to separate seven carotenoids in under 8.5 minutes with high resolution. scielo.br While C18 columns are often used in UHPLC for speed, C30 HPLC columns may still offer better resolution for complex mixtures of geometric isomers, albeit with longer analysis times. nih.gov The choice between UHPLC with a shorter column and HPLC with a C30 column depends on the specific analytical goal, whether it is high-throughput screening or detailed isomer profiling.

Supercritical Fluid Chromatography (SFC) for Enhanced Separation Efficiency

Supercritical Fluid Chromatography (SFC) is another advanced separation technique that has shown great promise for the analysis of carotenoids. SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. Supercritical CO₂ has properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. lu.se

SFC is particularly well-suited for the separation of hydrophobic compounds like β-carotene and its isomers. The technique allows for the use of various stationary phases, including those common in both normal-phase and reversed-phase HPLC. Studies have demonstrated the successful separation of all-trans- and cis-isomers of α- and β-carotene using capillary SFC. nih.gov The mobile phase in SFC often consists of supercritical CO₂ with a small amount of a polar modifier, such as ethanol or methanol, to adjust the solvent strength. nih.govlu.se Temperature and pressure are critical parameters in SFC that can be manipulated to optimize selectivity and retention. lu.se

Gas Chromatography (GC) Coupled with Mass Spectrometry (after derivatization)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of intact carotenoids like this compound by GC-MS is challenging due to the molecule's high molecular weight (536.87 g/mol ) and significant thermal lability. nih.govnih.gov The long polyene chain of β-carotene is susceptible to degradation and isomerization at the high temperatures typically required for volatilization in a GC inlet. nih.govcabidigitallibrary.orgacs.org Thermal treatment of β-carotene can lead to the formation of various degradation products, including aromatic hydrocarbons like toluene and xylene, which complicates the analytical results. nih.gov

To overcome these limitations, GC-MS analysis of carotenoids often focuses on their smaller, more volatile degradation or cleavage products. nih.govnih.govresearchgate.net For the analysis of the intact molecule, derivatization would be a necessary prerequisite to increase its volatility and thermal stability. However, due to these inherent challenges, techniques like High-Performance Liquid Chromatography (HPLC) are far more commonly employed for the analysis of intact this compound and other geometric isomers. nih.govaoac.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and detailed structural analysis of this compound, providing insights into its electron configuration, stereochemistry, and molecular integrity.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing the extensive conjugated polyene system that acts as the chromophore in this compound. The introduction of a cis bond at the central C15-C15' position causes steric hindrance, which slightly disrupts the planarity of the conjugated chain. This disruption results in distinct features in the absorption spectrum compared to the all-trans isomer. fishersci.comresearchgate.net

Specifically, the UV-Vis spectrum of this compound exhibits a characteristic "cis peak," which is a distinct absorption band in the ultraviolet region (around 340-350 nm). researchgate.net This peak is absent in the spectrum of the all-trans isomer. Furthermore, the main absorption maxima in the visible region undergo a hypsochromic (blue) shift of several nanometers relative to all-trans-β-carotene. fishersci.com

| Isomer | λmax I (nm) | λmax II ("cis peak") (nm) |

| all-trans-β-Carotene | ~451-455 | N/A |

| 15-cis-β-Carotene | ~445-447 | ~340-350 |

Note: Exact λmax values can vary slightly depending on the solvent used.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous confirmation of the 15-cis stereochemistry. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H and ¹³C NMR spectra of this compound show characteristic chemical shift differences when compared to the all-trans isomer, particularly for the nuclei located near the central cis double bond. The steric hindrance caused by the methyl groups at C13 and C13' in the cis configuration leads to notable upfield or downfield shifts for adjacent protons and carbons.

¹H NMR: Protons on and near the C15-C15' double bond (H15 and H15') experience a significant shift, which is a key diagnostic marker for the cis configuration.

¹³C NMR: The carbon atoms of the central double bond (C15 and C15') and the adjacent carbons (C14, C14') also exhibit distinct chemical shifts that confirm the cis geometry.

| Atom | ¹H Chemical Shift (ppm) - Representative | ¹³C Chemical Shift (ppm) - Representative |

| C15 | ~6.2-6.4 | ~128-130 |

| C14 | ~6.6-6.8 | ~132-134 |

| C12 | ~6.3-6.5 | ~137-138 |

| C10 | ~6.1-6.2 | ~130-131 |

| C-CH₃ (Polyene Chain) | ~1.9-2.0 | ~12-13 |

| C-CH₃ (β-ionone ring) | ~1.0-1.7 | ~21-29 |

Two-dimensional (2D) NMR experiments are crucial for assigning the complex ¹H and ¹³C spectra of this compound and confirming its connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY is used to trace the proton-proton connectivities along the entire polyene backbone, confirming the sequence of protons from one end of the molecule to the other. yale.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. bmrb.io This is particularly useful for assigning quaternary carbons (like C9, C13) and for confirming the connectivity across the entire molecular structure, including the relationship between the methyl protons and the carbons in the polyene chain.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which can provide structural information and help differentiate it from other isomers. The nominal molecular weight of β-carotene (C₄₀H₅₆) is 536 g/mol . nih.gov

Soft ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used to generate molecular ions ([M]⁺, [M+H]⁺) with minimal initial fragmentation. researchgate.netnih.gov Tandem mass spectrometry (MS/MS), involving collision-induced dissociation (CID), is then employed to induce characteristic fragmentation of the polyene chain. researchgate.netbris.ac.uk

A hallmark fragmentation pattern for carotenoids is the neutral loss of toluene (92 Da) and xylene (106 Da) from the polyene chain. researchgate.net While the primary fragmentation patterns are often similar among isomers, the relative intensities of certain fragment ions can differ, providing clues to the isomer's identity. researchgate.netnih.gov

| m/z (mass-to-charge ratio) | Interpretation |

| 536 | Molecular Ion [M]⁺ |

| 537 | Protonated Molecule [M+H]⁺ |

| 444 | [M - 92]⁺ (Loss of Toluene) |

| 430 | [M - 106]⁺ (Loss of Xylene) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Mass spectrometry (MS) is a cornerstone for the identification and quantification of carotenoids. nih.gov The choice of ionization source is critical, as the non-polar nature of carotenes like this compound presents challenges for ionization.

Atmospheric Pressure Chemical Ionization (APCI-MS) is frequently favored for the analysis of carotenoids, including β-carotene isomers. nih.govresearchgate.net APCI is particularly advantageous for weakly polar and nonpolar compounds that are thermally stable. creative-proteomics.comagilent.com This technique typically generates singly charged molecular ions, such as protonated molecules [M+H]⁺ in positive ion mode or radical anions [M]⁻• in negative ion mode. nih.gov The formation of these ions from carotenoids is more robust with APCI compared to other methods, making it a powerful tool for their ionization. researchgate.netresearchgate.net

Electrospray Ionization (ESI-MS) , while highly effective for polar and ionic compounds, is generally less efficient for non-polar hydrocarbons like β-carotene. nih.gov The structure of β-carotene lacks easily protonated or deprotonated sites, which complicates the ESI process and can result in low sensitivity. nih.gov However, ESI can be useful in the analysis of more polar carotenoids (xanthophylls) and, under specific conditions, can facilitate the formation of radical cations from β-carotene, although this may require significant methodological adjustments. nih.govresearchgate.net

A comparison of the two techniques reveals that APCI generally provides superior ionization efficiency and sensitivity for carotenes, making it the more common choice for analyzing this compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of carotenoid isomers. By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that provide a fingerprint for the molecule's structure. nih.gov

When analyzing β-carotene isomers using APCI-MS/MS, distinct fragmentation patterns emerge that allow for their differentiation. In positive ion mode, the protonated molecule ([M+H]⁺) of β-carotene undergoes fragmentation, leading to the loss of parts of the polyene chain. A characteristic, albeit low abundance, fragmentation is the loss of toluene ([MH-92]⁺). researchgate.net

Negative ion APCI-MS/MS provides complementary and often more structurally informative data for differentiating isomers like α-carotene, β-carotene, and lycopene (B16060). nih.gov The fragmentation patterns can reveal differences in the end-group structures and the polyene chain, which are crucial for distinguishing between geometric isomers. nih.gov High-sensitivity LC-MS/MS methods utilizing APCI and selected reaction monitoring (SRM) have been developed to quantify β-carotene and its metabolites in biological samples, demonstrating the technique's power in detailed structural and quantitative analysis. nih.gov

Table 1: Characteristic MS/MS Transitions for β-Carotene Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Significance |

|---|---|---|---|

| 537 [M+H]⁺ | 445 [MH-92]⁺ | Positive APCI | Loss of toluene from polyene chain |

| 547 [(¹³C₁₀)M+H]⁺ | 330 | Positive APCI | Fragment of labeled β-carotene for isotope dilution studies nih.gov |

| 536 [M]⁻• | Varies | Negative APCI | Provides complementary structural data for isomer differentiation nih.gov |

Raman Spectroscopy for Conjugated Polyene System Analysis

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, making it exceptionally well-suited for studying the conjugated polyene system that forms the backbone of carotenoids. nih.gov The characteristic Raman spectrum of β-carotene is dominated by three intense bands. nih.govresearchgate.net

ν1 (C=C stretching): Appears around 1520 cm⁻¹. This band arises from the in-phase stretching vibrations of the carbon-carbon double bonds in the polyene chain. Its exact position is sensitive to the effective conjugation length of the molecule.

ν2 (C-C stretching): Found near 1155-1160 cm⁻¹. This signal is due to the stretching vibrations of the carbon-carbon single bonds within the conjugated system.

ν3 (C-H in-plane rocking): Located around 1005 cm⁻¹. This band is associated with the in-plane rocking modes of the methyl groups attached to the polyene chain.

Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to coincide with an electronic absorption band of the molecule, dramatically enhances the signals from the polyene chain. rsc.org This technique has been used to study both all-trans and 15-cis isomers of β-carotene, revealing subtle differences in their vibrational spectra that reflect their distinct geometries. documentsdelivered.com Theoretical studies using density functional theory (DFT) have complemented experimental work, allowing for precise assignment of the observed Raman bands and providing deeper insight into how cis-trans isomerization affects the molecule's vibrational properties. rsc.orgresearchgate.net

Sample Preparation Strategies for this compound Analysis

The labile nature of this compound requires meticulous sample preparation to prevent degradation and isomerization, ensuring that the analytical results accurately reflect the original composition of the sample. Key steps include extraction, saponification, and purification.

Solvent Extraction Techniques and Optimization

The primary step in analyzing this compound is its extraction from the sample matrix. As a lipophilic compound, it is soluble in organic solvents. nih.gov The choice of solvent is critical, as carotenoids are susceptible to oxidation and isomerization when exposed to heat, light, and acids. nih.gov

Commonly used solvents include hexane, acetone, ethanol, and various mixtures thereof. nih.gov Non-polar solvents like hexane are generally more effective for extracting carotenes, while polar solvents such as acetone and ethanol are better for xanthophylls. nih.gov Mixtures are often employed to achieve broader carotenoid extraction. scispace.comresearchgate.net

Optimization of extraction parameters is crucial to maximize yield while minimizing degradation. Response surface methodology (RSM) has been successfully used to optimize conditions such as extraction time, temperature, and solvent-to-solid ratio. nih.govscispace.comscirp.org For instance, optimized conditions for carotenoid extraction from rapeseed were found to be an extraction duration of 7.3 hours at 42°C using a petroleum ether/acetone mixture. scispace.comscirp.org To protect against degradation, extractions are often performed under dim light and an inert atmosphere (e.g., nitrogen). researchgate.net

Table 2: Examples of Optimized Solvent Extraction Conditions for Carotenoids

| Source Material | Optimal Solvents | Key Optimized Parameters | Reference |

|---|---|---|---|

| Rapeseed | Petroleum Ether / Acetone | Time: 7.3 h, Temperature: 42°C, Ratio: 29:1 (v/w) | scispace.comscirp.org |

| Cantaloupe | Chloroform / Acetone (1:1) | Blending Time: 1 min | nih.gov |

| Dunaliella parva | DMSO / 95% Ethanol (3.64:1) | Time: 20 min, Temperature: 40°C | nih.gov |

| Sea Buckthorn Berries | Fatty Acid Ethyl Esters (FAEE) | Ultrasound & Microwave Assisted, Time: 45 min | mdpi.com |

Saponification and Isolation of the Non-Saponifiable Fraction

Saponification is a chemical process frequently employed in carotenoid analysis. It involves treating the extract with an alkali, typically potassium hydroxide (KOH) in methanol or ethanol. acs.orgmdpi.com This procedure serves two main purposes: to hydrolyze carotenoid esters, releasing the free carotenoid, and to remove interfering lipids (like triglycerides and phospholipids) and chlorophylls by converting them into water-soluble soaps. acs.orgshimadzu.com

The resulting mixture is then partitioned between an organic solvent and water. The non-saponifiable fraction, containing the carotenoids, is recovered in the organic layer. While essential for cleaning up complex samples, saponification must be performed under carefully controlled conditions. shimadzu.com Excessive heat, prolonged reaction times, or high alkali concentrations can lead to the degradation of carotenoids and induce isomerization, potentially altering the native profile of cis/trans isomers. mdpi.comresearchgate.net Gentle methods, such as using a strongly basic resin or performing the reaction at room temperature under a nitrogen atmosphere, have been developed to minimize these risks and ensure that the integrity of compounds like this compound is maintained. acs.org

Purification and Concentration Methods for Trace Isomers

Following extraction and saponification, further purification and concentration are often necessary, especially for the analysis of trace isomers. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose. nih.gov

Reverse-phase HPLC columns with specific stationary phases are highly effective for separating geometric carotenoid isomers. While traditional C18 columns can be used, C30 columns are particularly well-suited for this task. nih.gov The unique shape selectivity of the C30 phase provides excellent resolution of hydrophobic, structurally related isomers, including the various cis isomers of β-carotene. fishersci.comchromatographytoday.com By using a C30 column, it is possible to separate all-trans-β-carotene from its key cis isomers, including 9-cis, 13-cis, and 15-cis-β-carotene. fishersci.com

For the isolation of specific isomers for use as analytical standards, a preparative or semi-preparative HPLC system equipped with a fraction collector can be used. nih.gov This allows for the collection of the eluent corresponding to the peak of the desired isomer, which can then be concentrated by solvent evaporation under a stream of nitrogen.

Molecular Mechanisms and Biological Functions of 15 Cis Beta Carotene Non Clinical Focus

Mechanistic Antioxidant Properties and Radical Scavenging Capabilities of 15-cis-beta-Carotene

The antioxidant properties of carotenoids, including the this compound isomer, are multifaceted and involve various mechanisms to neutralize reactive oxygen species (ROS). These mechanisms are crucial in protecting biological systems from oxidative damage.

Singlet Oxygen Quenching Mechanisms of this compound

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can cause significant damage to cellular components. Carotenoids are exceptionally efficient quenchers of singlet oxygen, acting as a primary line of defense against its toxicity. nih.gov The quenching process can occur through two main pathways: physical quenching and chemical quenching.

Physical Quenching: This is the predominant and more significant mechanism. nih.gov It involves the transfer of energy from the excited singlet oxygen molecule to the carotenoid, returning the oxygen to its triplet ground state. The carotenoid molecule absorbs this energy and is promoted to its triplet excited state. This energy is then safely dissipated as heat into the surrounding environment, and the carotenoid returns to its ground state, ready to undergo another quenching cycle. nih.govmdpi.com This process is highly efficient due to the low energy of the first excited singlet state of carotenoids. The rate constants for quenching decrease as the cis bond moves away from the center of the beta-carotene (B85742) molecule. mdpi.com

Chemical Quenching: Although less common than physical quenching, carotenoids can also chemically react with singlet oxygen. nih.gov This process involves the oxidation of the carotenoid molecule, leading to the formation of various oxidation products such as endoperoxides and aldehydes. nih.gov While this results in the consumption of the carotenoid, it still effectively neutralizes the highly reactive singlet oxygen. Evidence of in vivo chemical quenching has been observed through the detection of beta-carotene endoperoxide in plant leaves, particularly under high-light stress. nih.gov

| Quenching Mechanism | Description | Outcome for this compound |

| Physical Quenching | Energy transfer from singlet oxygen to the carotenoid, followed by thermal deactivation. nih.gov | Returns to ground state, available for further quenching. |